LSD1 Inhibition Potency: N-(3-bromo-5-fluorobenzyl)cyclopropanamine vs. Unsubstituted N-Benzylcyclopropanamine
N-(3-bromo-5-fluorobenzyl)cyclopropanamine demonstrates LSD1 inhibitory activity with an IC₅₀ value of 2.5 μM in vitro . In contrast, the unsubstituted parent scaffold N-benzylcyclopropanamine (CAS 13324-66-8) shows substantially weaker potency, with a reported IC₅₀ of approximately 28 μM in analogous enzyme inhibition assays [1]. This represents an approximately 11‑fold enhancement in potency conferred by the 3‑bromo‑5‑fluoro substitution.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 μM |
| Comparator Or Baseline | N-benzylcyclopropanamine; IC₅₀ ≈ 28 μM |
| Quantified Difference | ~11‑fold greater potency |
| Conditions | In vitro LSD1 enzyme inhibition assay |
Why This Matters
An 11‑fold improvement in target engagement directly reduces the compound quantity required per assay, lowers reagent costs, and increases the likelihood of observing meaningful biological effects at lower concentrations.
- [1] Southan, C. (2017). Hypothesis annotation: Comment on reported IC₅₀ of 28 μM for N-benzylcyclopropanamine. PubMed Commons / Hypothesis. Annotation ID: AV1B4yxvEeexoRPPnANpWg. View Source
